1-Cyclododecyl-3-naphthalen-1-ylthiourea
Description
1-Cyclododecyl-3-naphthalen-1-ylthiourea is a thiourea derivative characterized by a cyclododecyl group attached to the nitrogen atom at position 1 and a naphthalen-1-yl group at position 3 of the thiourea core. Thiourea derivatives are widely studied for their applications in asymmetric catalysis, molecular recognition, and coordination chemistry due to their hydrogen-bonding capabilities and structural versatility . The cyclododecyl substituent introduces significant steric bulk and lipophilicity, which may enhance solubility in nonpolar solvents and influence reactivity in catalytic systems.
Properties
Molecular Formula |
C23H32N2S |
|---|---|
Molecular Weight |
368.6g/mol |
IUPAC Name |
1-cyclododecyl-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C23H32N2S/c26-23(25-22-18-12-14-19-13-10-11-17-21(19)22)24-20-15-8-6-4-2-1-3-5-7-9-16-20/h10-14,17-18,20H,1-9,15-16H2,(H2,24,25,26) |
InChI Key |
MHMHNKQVSVQQOO-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiourea Derivatives
Thiourea derivatives with naphthalen-1-yl groups exhibit distinct properties depending on the substituent at the N1 position. Key comparisons include:
Key Observations :
- Solubility: The aliphatic cyclododecyl chain likely increases lipophilicity, favoring solubility in nonpolar solvents over polar media, whereas benzoyl-containing analogs exhibit better solubility in acetone or DMSO .
Role of the Naphthalen-1-yl Group
The naphthalen-1-yl moiety contributes to π-π stacking interactions and rigid planar geometry, as seen in naphthalen-1-ylmethanol (). In thiourea derivatives, this group enhances crystallinity and stabilizes supramolecular architectures via weak hydrogen bonds (e.g., S–H⋯O/N interactions). For example, 1-Benzoyl-3-(naphthalen-1-yl)thiourea forms hydrogen-bonded dimers in the solid state, a feature critical for crystal engineering .
Comparison with Non-Thiourea Naphthalene Derivatives
- 3-Naphthoylindole (): While structurally distinct (indole core vs. thiourea), this compound shares the naphthalen-1-yl group. Its applications diverge toward pharmacology (e.g., cannabinoid receptor modulation) due to the indole scaffold, contrasting with thioureas’ catalytic roles.
- Naphthalen-1-ylmethanol (): Exhibits O–H⋯O hydrogen-bonded chains in crystals, highlighting how functional groups (hydroxyl vs. thiourea) dictate supramolecular behavior.
Research Findings and Data
Structural and Crystallographic Insights
- Crystallography: Analogous thioureas (e.g., ) are often analyzed using SHELX software (), which enables precise determination of hydrogen-bonding patterns and torsion angles. For example, the C11–O1–H1 angle in naphthalen-1-ylmethanol is 1.81 Å, influencing its packing efficiency .
- Torsional Flexibility : The cyclododecyl group’s conformational flexibility (e.g., torsion angles up to ±177° in aliphatic chains) may reduce crystallinity compared to rigid aromatic substituents .
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